Rhodamine 800

Description

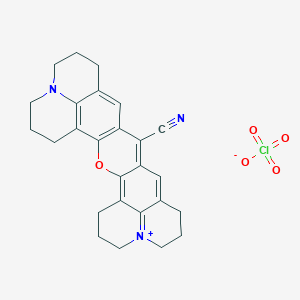

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACOCUMLBPNDIN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143686 | |

| Record name | Rhodamine 800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101027-54-7, 137993-41-0 | |

| Record name | Rhodamine 800 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine 800 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodamine 800 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Rhodamine 800: A Technical Guide for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 800 (Rh800) is a versatile, near-infrared (NIR) fluorescent dye with significant applications across various scientific disciplines. Its unique photophysical properties, including excitation and emission in the red to near-infrared spectrum, make it an invaluable tool for biological imaging and analysis, particularly in complex biological media like whole blood.[1][2][3] This guide provides an in-depth overview of Rhodamine 800's core applications, quantitative properties, and detailed experimental protocols to facilitate its effective use in research and development.

Core Properties and Applications

Rhodamine 800 is a member of the rhodamine family of dyes, which are widely used in biotechnology for applications such as fluorescence microscopy, flow cytometry, and ELISA.[4][5] A key advantage of Rhodamine 800 is its absorption and emission at longer wavelengths, which minimizes interference from the absorption of hemoglobin in blood, making it suitable for clinical fluorescence measurements without extensive sample preparation.

The primary applications of Rhodamine 800 in scientific research include:

-

Mitochondrial Staining: As a membrane-permeable cationic fluorescent probe, Rhodamine 800 specifically accumulates in mitochondria in response to the mitochondrial membrane potential. This property, combined with its low cellular toxicity at typical working concentrations, makes it a common choice for visualizing mitochondria in animal cells, plant cells, and microorganisms.

-

Flow Cytometry: Rhodamine 800 is utilized in flow cytometry for analyzing DNA content in cells that have been fixed with ethanol or permeabilized with detergents.

-

In Vivo and Cardiac Imaging: Its near-infrared fluorescence allows for deeper tissue penetration, making it suitable for in vivo imaging applications. It has been investigated as a deposition flow tracer for dynamic cardiac imaging, where its accumulation is proportional to coronary flow.

-

Fluorescence Measurements in Whole Blood and Plasma: The spectral properties of Rhodamine 800 allow for fluorescence measurements directly in whole blood and plasma, as its excitation and emission maxima are well-removed from the absorption bands of hemoglobin. It has been used to monitor albumin concentrations in the presence of red blood cells.

-

High-Performance Liquid Chromatography (HPLC): Rhodamine 800 has been employed as a mobile phase additive in reversed-phase HPLC for the quantitation of analytes like valproic acid in plasma, using visible diode laser-induced fluorescence detection.

-

Biosensing: In combination with p-sulfonatocalixarene, Rhodamine 800 can act as a near-infrared fluorescent probe for the detection of acetylcholine.

Quantitative Data

The photophysical properties of Rhodamine 800 are crucial for designing and interpreting experiments. The following tables summarize key quantitative data for this dye.

| Property | Value (nm) | Reference(s) |

| Excitation Peak (Nominal) | 682 | |

| Emission Peak (Nominal) | 704 | |

| Excitation Peak (in use) | 681 - 693 | |

| Emission Peak (in use) | >720 |

| Medium | Mean Fluorescence Lifetime (ns) | Reference(s) |

| PBS | 0.68 | |

| Plasma | 1.90 | |

| Whole Blood | 1.86 | |

| Albumin | 1.80 |

Experimental Protocols

Detailed methodologies are essential for the successful application of Rhodamine 800. Below are protocols for common experimental procedures.

Protocol 1: Mitochondrial Staining for Fluorescence Microscopy and Flow Cytometry

This protocol details the steps for staining both suspension and adherent cells to visualize mitochondria.

1. Preparation of Rhodamine 800 Working Solution: a. Stock Solution: Dissolve 1 mg of Rhodamine 800 in 525 µL of DMSO to create a 5 mM stock solution. b. Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-20 µM. The optimal concentration should be determined based on the specific cell type and experimental conditions.

2. Cell Staining:

3. Observation:

- Fluorescence Microscopy: Observe the stained cells using appropriate filter sets for near-infrared dyes.

- Flow Cytometry: Analyze the stained cells using a flow cytometer with a 633 nm excitation laser.

Protocol 2: Detection of Acetylcholine using Rhodamine 800

This protocol describes a method for the near-infrared fluorescence detection of acetylcholine in an aqueous solution.

1. Reagent Preparation: a. Dissolve Rhodamine 800 and indocyanine green (ICG) in PBS to a concentration of 40 nM. b. Prepare a 1 mM solution of p-sulfonatocalix[n]arenes (S[n]) in PBS. c. Prepare a 350 mM solution of acetylcholine (ACh) in PBS.

2. Experimental Procedure: a. To 3 mL of the 40 nM Rhodamine 800 solution, add 100 µL of the 1 mM p-sulfonatocalix[n]arenes solution. b. Add microliter aliquots of the 350 mM acetylcholine solution to the mixture while stirring. c. After 2 minutes of stirring, measure the fluorescence spectra.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving Rhodamine 800.

Caption: Preparation of Rhodamine 800 Staining Solutions.

Caption: Staining Protocol for Suspension Cells.

Caption: Staining Protocol for Adherent Cells.

Conclusion

Rhodamine 800 stands out as a powerful fluorescent probe for a multitude of applications in scientific research, particularly where near-infrared fluorescence is advantageous. Its utility in mitochondrial staining, flow cytometry, and in vivo imaging, coupled with its favorable spectral properties for use in complex biological samples, ensures its continued relevance in the fields of cell biology, diagnostics, and drug development. By following the detailed protocols and understanding the quantitative characteristics outlined in this guide, researchers can effectively harness the capabilities of Rhodamine 800 to advance their scientific inquiries.

References

- 1. Fluorescence Properties of Rhodamine 800 in Whole Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence properties of rhodamine 800 in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]

- 5. Which rhodamines are used in biological research laboratories? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Cellular Mechanism of Action of Rhodamine 800

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine 800 (Rh800) is a lipophilic, cationic, near-infrared (NIR) fluorescent dye utilized extensively in cellular biology and biomedical research. Its primary mechanism of action involves its accumulation within mitochondria, driven by the mitochondrial membrane potential (ΔΨm). This property allows Rh800 to serve as a sensitive probe for mitochondrial energization and cellular metabolic states. Operating in the NIR window (Excitation ~680 nm / Emission ~700 nm) minimizes background autofluorescence from biological samples, enhancing signal clarity. This guide provides a detailed examination of the cellular uptake, localization, and spectrofluorometric behavior of Rhodamine 800, supported by quantitative data, detailed experimental protocols, and process visualizations to aid researchers in its effective application.

Core Mechanism of Action: Mitochondrial Sequestration

The principal mechanism governing Rhodamine 800's intracellular behavior is its electrophoretic redistribution into mitochondria, a process contingent on the organelle's electrochemical gradient. As a delocalized cation, Rh800 is actively drawn across the inner mitochondrial membrane by the strong negative potential (-150 to -180 mV) of the mitochondrial matrix.[1][2][3]

This accumulation is directly proportional to the energetic state of the cell.[2] In healthy, metabolically active cells with highly polarized mitochondria, Rh800 accumulates to a high concentration, leading to significant changes in its fluorescence properties. Conversely, in cells with depolarized mitochondria—a condition induced by metabolic inhibitors, uncouplers (e.g., FCCP), or cellular stress leading to apoptosis—the driving force for uptake is diminished, resulting in reduced mitochondrial staining and altered fluorescence signals.[2]

Upon accumulation in the energized mitochondrial matrix, Rhodamine 800 typically exhibits a large red shift in its absorption spectrum and a pronounced quenching of its fluorescence intensity. This quenching is a key indicator of mitochondrial uptake and energization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rhodamine 800 as a probe of energization of cells and tissues in the near-infrared region: a study with isolated rat liver mitochondria and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and effective mitochondrial delivery of ω-Rhodamine-B-polysulfobetaine-PEG copolymers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Landscape of Rhodamine 800: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and experimental applications of Rhodamine 800, a near-infrared fluorescent dye with significant utility in biological research and drug development.

Core Chemical Structure and Identifiers

Rhodamine 800 is a cationic xanthene dye characterized by a rigid, polycyclic aromatic core. Its chemical structure is fundamental to its unique spectral properties in the near-infrared (NIR) region, which allows for deeper tissue penetration and reduced autofluorescence from biological samples.

The key identifiers for Rhodamine 800 are summarized below:

| Identifier | Value |

| IUPAC Name | 3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate[1] |

| Molecular Formula | C₂₆H₂₆ClN₃O₅ |

| Molecular Weight | 495.95 g/mol [2] |

| CAS Number | 137993-41-0 |

| SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O |

| InChI Key | HACOCUMLBPNDIN-UHFFFAOYSA-M |

Photophysical Properties

Rhodamine 800 exhibits distinct absorption and emission characteristics that are influenced by the solvent environment. These properties are crucial for its application in various experimental settings.

Spectral Characteristics

The absorption and emission maxima of Rhodamine 800 in different solvents are presented below. The dye's performance in the NIR spectrum makes it particularly valuable for biological imaging.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Methanol | 682 | 712 |

| Ethanol | 681 | 702 |

| Cyclopentanol | - | 716 |

| Acetone | 683 | - |

| DMSO | 696 | - |

| Myocardial Tissue | 693 | 720-730 |

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that define the efficiency and temporal dynamics of the fluorescence emission.

| Solvent/Medium | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| Ethanol | 0.25 | - |

| PBS | - | 0.68 |

| Plasma | - | 1.90 (mean) |

| Whole Blood | - | 1.86 (mean) |

| Human Serum Albumin (HSA) | - | 1.80 (mean) |

Experimental Protocols

Preparation of Rhodamine 800 Stock and Working Solutions

A common protocol for preparing Rhodamine 800 solutions for cellular staining is as follows:

-

Stock Solution (5 mM): Dissolve 1 mg of Rhodamine 800 in 525 µL of dimethyl sulfoxide (DMSO).

-

Working Solution (1-20 µM): Dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions.

Mitochondrial Staining Protocol for Suspension Cells

This protocol outlines the steps for staining mitochondria in suspension cells:

-

Harvest the cells and centrifuge at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant.

-

Wash the cells twice with PBS, centrifuging for 5 minutes each time. Resuspend the cells to a density of 1x10⁶ cells/mL.

-

Add 1 mL of the Rhodamine 800 working solution to the cell suspension and incubate at room temperature for 5-30 minutes.

-

Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.

-

Wash the cells twice with PBS for 5 minutes each time.

-

Resuspend the cells in a serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.

Spectroscopic Measurement Protocol

For fluorescence spectroscopic measurements, the following general steps can be followed:

-

Prepare a solution of Rhodamine 800 in the desired solvent (e.g., PBS) at a specific concentration (e.g., 40 nM).

-

For interaction studies, add the molecule of interest (e.g., p-sulfonatocalix[n]arenes at 1 mM) to the Rhodamine 800 solution.

-

Introduce the analyte (e.g., acetylcholine at 350 mM) in aliquots to the mixture while stirring.

-

After a 2-minute stirring period, measure the fluorescence spectra using a spectrofluorometer.

Mechanism of Action and Visualization

The primary mechanism of action for Rhodamine 800 as a cellular stain is its accumulation within mitochondria, driven by the mitochondrial membrane potential (ΔΨm). As a lipophilic cation, Rhodamine 800 is drawn across the negatively charged inner mitochondrial membrane.

The following diagram illustrates this process:

Caption: Mitochondrial uptake of Rhodamine 800.

Synthesis of Rhodamine Dyes

Applications in Research and Drug Development

Rhodamine 800's unique properties make it a valuable tool in several research areas:

-

Mitochondrial Imaging: Its ability to specifically accumulate in mitochondria allows for the visualization and monitoring of mitochondrial membrane potential, a key indicator of cellular health and function.

-

Flow Cytometry: Rhodamine 800 can be used as a fluorescent probe in flow cytometry for cell analysis and sorting.

-

Near-Infrared Fluorescence Imaging: Its emission in the NIR window is advantageous for in vivo imaging studies, enabling deeper tissue penetration and reduced background signal.

-

Drug Screening: As changes in mitochondrial membrane potential are linked to various disease states and drug toxicities, Rhodamine 800 can be employed in high-throughput screening assays to assess the effects of drug candidates on mitochondrial function.

-

Tracer Dye: It has been used as a tracer dye in biological systems to study flow and transport phenomena.

References

safety and handling precautions for Rhodamine 800 powder

An In-depth Technical Guide to the Safe Handling of Rhodamine 800 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive . It is intended for use by professionals in research and development environments who are familiar with standard laboratory safety procedures. Rhodamine 800 is a near-infrared fluorescent dye, and while specific toxicological data is limited, a cautious approach to handling is warranted based on the general properties of chemically similar compounds and the potential for adverse health effects.

Hazard Identification and Classification

Rhodamine 800 is not extensively classified under the Globally Harmonized System (GHS). However, based on data from various suppliers and databases, it should be handled as a substance with potential for acute toxicity, skin irritation, and serious eye irritation. The perchlorate salt form may also present oxidizing properties.

GHS Hazard Statements (Potential):

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H272: May intensify fire; oxidizer.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of Rhodamine 800 is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 137993-41-0 |

| Molecular Formula | C₂₆H₂₆ClN₃O₅ |

| Molecular Weight | 495.95 g/mol |

| Appearance | Dark purple to brown powder/crystals |

| Solubility | Soluble in ethanol, DMSO, and DMF. Soluble in water. |

| Fluorescence | λex ~682 nm; λem ~712 nm in methanol |

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is required.

Engineering Controls

-

Ventilation: Work with Rhodamine 800 powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.

-

Containment: For procedures that may generate significant amounts of dust, use of a glove box is recommended.

Personal Protective Equipment (PPE)

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory to protect against dust particles. |

| Skin Protection | A lab coat and disposable nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated. |

| Respiratory Protection | For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 or higher-rated particulate respirator should be used. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Handling:

-

Avoid the formation of dust and aerosols.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials, such as strong oxidizing agents.

-

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention. |

Accidental Release Measures

In the case of a spill, follow a pre-planned emergency procedure. The following is a detailed protocol for a small-scale laboratory spill of Rhodamine 800 powder.

Experimental Protocol: Small-Scale Spill Response

Objective: To safely clean and decontaminate a small spill (less than 1 gram) of Rhodamine 800 powder.

Materials:

-

Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves, N95 respirator.

-

Spill Kit: Absorbent pads, dry sand or vermiculite, plastic dustpan and brush, sealable plastic bags for waste disposal, 70% ethanol solution, paper towels.

Procedure:

-

Evacuate and Secure the Area:

-

Immediately alert others in the vicinity of the spill.

-

Restrict access to the spill area.

-

-

Don Appropriate PPE:

-

Put on a lab coat, safety goggles, two pairs of nitrile gloves, and an N95 respirator.

-

-

Contain the Spill:

-

If the powder is spreading, carefully cover it with dry sand or vermiculite to prevent further dispersal.

-

-

Clean Up the Spill:

-

Carefully sweep the spilled powder and absorbent material into a plastic dustpan.

-

Avoid creating dust. If necessary, lightly dampen the powder with a 70% ethanol solution to minimize airborne particles.

-

Transfer the collected material into a sealable plastic bag.

-

-

Decontaminate the Area:

-

Wipe the spill area with paper towels dampened with 70% ethanol.

-

Start from the outer edge of the spill and work inwards.

-

Place all used paper towels into the waste bag.

-

-

Dispose of Waste:

-

Seal the plastic bag containing the spilled material and contaminated cleaning supplies.

-

Place this bag into a second sealable bag for secondary containment.

-

Label the bag as "Hazardous Waste: Rhodamine 800" and dispose of it according to your institution's hazardous waste disposal procedures.

-

-

Doff PPE and Personal Hygiene:

-

Remove PPE in the correct order to avoid cross-contamination (gloves, goggles, respirator, lab coat).

-

Wash hands thoroughly with soap and water.

-

Toxicological and Ecotoxicological Information

As of the date of this guide, there is a significant lack of quantitative toxicological and ecotoxicological data for Rhodamine 800. No specific LD50, LC50, Permissible Exposure Limits (PEL), or Threshold Limit Values (TLV) have been established. Some in-vitro studies suggest low toxicity at concentrations used for cellular imaging. However, the absence of comprehensive data necessitates that Rhodamine 800 be handled with care, assuming it may be harmful.

Visual Workflow for Spill Response

The following diagram illustrates the logical flow of the small-scale spill response protocol.

Caption: Workflow for handling a small-scale Rhodamine 800 powder spill.

Disclaimer: This guide is intended for informational purposes only and does not supersede any local, state, or federal regulations, or your institution's specific safety protocols. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) department for the most current and comprehensive information.

References

Methodological & Application

Application Notes and Protocols for Rhodamine 800 in Flow Cytometry Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 800 is a near-infrared (NIR) fluorescent dye with utility in various biological applications, including flow cytometry. Its excitation and emission maxima, typically around 682 nm and 704 nm respectively, make it well-suited for instruments equipped with a red laser, such as a 633 nm or 640 nm laser.[1] This allows for multiplexing with other common fluorochromes that are excited by blue (488 nm) or violet (405 nm) lasers, minimizing spectral overlap.

The primary applications of Rhodamine 800 in flow cytometry include the assessment of mitochondrial membrane potential (ΔΨm), analysis of cell viability, and evaluation of drug efflux pump activity, particularly in the context of multidrug resistance (MDR). As a lipophilic cation, Rhodamine 800 accumulates in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential.[2] A decrease in this potential, a hallmark of cellular stress and apoptosis, results in reduced Rhodamine 800 accumulation and a corresponding decrease in fluorescence intensity. Conversely, its efflux from cells can be used to measure the activity of transporter proteins like P-glycoprotein (Pgp), which is a key player in multidrug resistance.

Photophysical Properties of Rhodamine 800

A clear understanding of the spectral properties of Rhodamine 800 is crucial for designing and executing successful flow cytometry experiments.

| Property | Value | Reference |

| Excitation Maximum | ~682 nm | [3] |

| Emission Maximum | ~704 nm | [3] |

| Recommended Laser | 633 nm HeNe or 640 nm red diode laser | [1] |

| Recommended Emission Filter | 710/50 nm or similar long-pass filter | |

| Molar Extinction Coefficient | >100,000 cm⁻¹M⁻¹ | |

| Quantum Yield | Moderate | |

| Solubility | DMSO, DMF, Ethanol |

Application 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)

The accumulation of Rhodamine 800 in mitochondria is directly proportional to the mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of apoptosis and cellular dysfunction. Flow cytometry provides a robust platform for quantifying these changes on a single-cell level.

Principle of ΔΨm Measurement with Rhodamine 800

Healthy cells with polarized mitochondria will exhibit high levels of Rhodamine 800 fluorescence. In contrast, cells undergoing apoptosis or metabolic stress will have depolarized mitochondria and, consequently, lower Rhodamine 800 fluorescence.

References

- 1. Flow Cytometric Analysis of Rhodamine 123 Fluorescence during Modulation of the Membrane Potential in Plant Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rhodamine 800 in Live-Cell Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 800 is a near-infrared (NIR) fluorescent dye belonging to the rhodamine family. Its excitation and emission maxima in the far-red region of the spectrum make it a valuable tool for live-cell fluorescence microscopy, offering advantages such as reduced phototoxicity, deeper tissue penetration, and minimal spectral overlap with other common fluorophores.[1] These characteristics are particularly beneficial for long-term time-lapse imaging and multiplexing experiments. This document provides detailed application notes and protocols for the use of Rhodamine 800 and its derivatives in various live-cell imaging applications.

Photophysical Properties of Rhodamine 800

The photophysical properties of Rhodamine 800 are crucial for designing and optimizing fluorescence microscopy experiments. The following table summarizes key quantitative data for Rhodamine 800 in different environments.

| Property | Value | Solvent/Condition | Reference |

| Excitation Maximum (λex) | 682 nm | Methanol | |

| 681 nm | Ethanol | [2] | |

| 682 nm | - | [3] | |

| Emission Maximum (λem) | 712 nm | Methanol | |

| 703 nm | Ethanol | ||

| 704 nm | - | ||

| Molar Extinction Coefficient (ε) | 113,000 cm⁻¹M⁻¹ | Ethanol | |

| Fluorescence Quantum Yield (Φf) | 0.25 | Ethanol | |

| Fluorescence Lifetime (τ) | 0.68 ns | PBS | |

| 1.90 ns (mean) | Plasma |

Applications in Live-Cell Fluorescence Microscopy

Rhodamine 800 and its derivatives have been successfully employed in a range of live-cell imaging applications.

Mitochondrial Staining and Membrane Potential Measurement

Rhodamine 800 is a lipophilic cation that accumulates in the mitochondria of live cells in a membrane potential-dependent manner. This property allows for the visualization of mitochondrial morphology and the assessment of mitochondrial health. A decrease in mitochondrial membrane potential, an early indicator of apoptosis, leads to a reduction in Rhodamine 800 accumulation and a corresponding decrease in fluorescence intensity.

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

Rhodamine 800 stock solution (1-10 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

-

Prepare Staining Solution: Dilute the Rhodamine 800 stock solution in serum-free medium or buffer (e.g., PBS, HBSS) to a final working concentration of 1-20 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging vessel.

-

Staining:

-

For adherent cells, remove the culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the Rhodamine 800 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

For suspension cells, pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes), remove the supernatant, and resuspend the cells in the Rhodamine 800 staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

For adherent cells, remove the staining solution and wash the cells 2-3 times with pre-warmed complete culture medium or PBS.

-

For suspension cells, pellet the cells by centrifugation, remove the staining solution, and resuspend the cells in pre-warmed complete culture medium or PBS. Repeat the wash step 2-3 times.

-

-

Imaging: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for Rhodamine 800 (Excitation: ~680 nm, Emission: ~700 nm).

Workflow for Mitochondrial Staining

Caption: Workflow for live-cell mitochondrial staining using Rhodamine 800.

DNA Content Analysis by Flow Cytometry

Rhodamine 800 can be used for the analysis of DNA content in cells using flow cytometry, allowing for the determination of cell cycle distribution (G0/G1, S, and G2/M phases). This application relies on the stoichiometric binding of the dye to DNA. While protocols often mention other dyes, the principles can be adapted for Rhodamine 800, especially when multiplexing with green or red fluorescent proteins.

This protocol is a general guideline and requires optimization for specific cell types.

Materials:

-

Rhodamine 800 stock solution (1-10 mM in DMSO)

-

Cells in suspension

-

PBS (calcium and magnesium-free)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

-

Cell Fixation:

-

Harvest approximately 1-2 x 10^6 cells and wash them once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.

-

-

Staining:

-

Pellet the fixed cells by centrifugation (e.g., 800 x g for 5 minutes) and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 1 mL of staining solution containing Rhodamine 800 (final concentration to be optimized, e.g., 1-10 µM) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer using a red laser for excitation.

-

Collect the fluorescence emission using a long-pass filter (e.g., >695 nm).

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of the DNA content to visualize the cell cycle distribution.

-

Workflow for DNA Content Analysis

Caption: Workflow for DNA content analysis using Rhodamine 800 and flow cytometry.

Analyte Sensing

Derivatives of Rhodamine 800 can be designed as fluorescent probes for the detection of specific analytes in biological systems. An example is the use of a complex of Rhodamine 800 and p-sulfonatocalixarene for the near-infrared fluorescence detection of acetylcholine. This approach is based on the displacement of Rhodamine 800 from the calixarene cavity by acetylcholine, leading to a change in fluorescence. While this specific example was demonstrated in aqueous solution, the principle can be adapted for live-cell applications with appropriate probe design and delivery methods.

This is a conceptual protocol that would require the development and validation of a specific Rhodamine 800-based analyte sensor.

Materials:

-

Analyte-specific Rhodamine 800 probe

-

Live cells cultured on an imaging platform

-

Appropriate buffers and cell culture media

-

Fluorescence microscope with time-lapse imaging capabilities

Procedure:

-

Probe Loading: Incubate live cells with the Rhodamine 800-based analyte probe at an optimized concentration and for a sufficient duration to allow for cell entry and distribution.

-

Baseline Imaging: Acquire baseline fluorescence images of the cells before stimulation.

-

Stimulation: Treat the cells with a stimulus known to alter the concentration of the target analyte (e.g., addition of a neurotransmitter precursor).

-

Time-Lapse Imaging: Acquire a time-series of fluorescence images to monitor the change in the probe's fluorescence intensity or spectral properties in response to the changing analyte concentration.

-

Data Analysis: Quantify the changes in fluorescence over time and correlate them with the expected changes in analyte concentration.

Logical Relationship for Analyte Sensing

Caption: Principle of analyte detection using a Rhodamine 800-based displacement assay.

Mitigating Phototoxicity with "Gentle Rhodamines"

A significant challenge in live-cell imaging is phototoxicity, where the excitation light and the fluorescent probe interact to generate reactive oxygen species (ROS) that can damage and kill cells. To address this, "Gentle Rhodamines" have been developed. These are derivatives of rhodamine dyes, including those in the far-red spectrum, that are conjugated to a triplet state quencher like cyclooctatetraene (COT). This modification reduces the generation of ROS without significantly compromising the photophysical properties of the dye, enabling longer and more detailed live-cell imaging experiments.

Experimental Workflow for Reduced Phototoxicity Imaging

Caption: Experimental workflow for live-cell imaging with reduced phototoxicity using Gentle Rhodamines.

Conclusion

Rhodamine 800 is a versatile and powerful near-infrared fluorophore for a variety of live-cell imaging applications. Its favorable spectral properties make it particularly suitable for mitochondrial studies, and with appropriate modifications and protocols, it can be extended to applications such as DNA content analysis and analyte sensing. The development of "Gentle Rhodamines" further enhances its utility by mitigating the critical issue of phototoxicity, paving the way for more advanced and physiologically relevant live-cell imaging studies. Researchers are encouraged to optimize the provided protocols for their specific experimental needs to achieve the best possible results.

References

Application Notes and Protocols: Rhodamine 800 for In Vivo Imaging in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 800 is a near-infrared (NIR) fluorescent dye increasingly utilized for in vivo imaging in animal models. Its spectral properties, characterized by excitation and emission in the NIR window (700-900 nm), offer significant advantages for deep tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues. This document provides detailed application notes and protocols for the use of Rhodamine 800 in preclinical research, focusing on its photophysical properties, experimental procedures, and data interpretation. Rhodamine dyes, in general, are known for their high brightness, photostability, and excellent cell permeability, making them valuable tools in various biological imaging applications.

Photophysical and Chemical Properties of Rhodamine 800

Rhodamine 800's utility in in vivo imaging is underpinned by its favorable photophysical characteristics. A summary of these properties is presented in the table below. It is important to note that these values can be influenced by the solvent and local microenvironment.

| Property | Value | Solvent/Condition | Reference |

| Excitation Maximum (λex) | 682 nm | Methanol | [1] |

| 693 nm | Krebs-Henseleit buffer | [2] | |

| Emission Maximum (λem) | 712 nm | Methanol | [1] |

| > 720 nm | Krebs-Henseleit buffer | [2] | |

| Molar Extinction Coefficient (ε) | 113,000 cm⁻¹M⁻¹ | Ethanol | |

| Fluorescence Quantum Yield (Φf) | 0.25 | Ethanol | |

| Molecular Weight | 495.95 g/mol | - | [1] |

| Formulation | Powder | - | |

| Solubility | Soluble in ethanol and DMSO | - |

Key Applications in In Vivo Imaging

Rhodamine 800 is a versatile dye that can be employed in a variety of in vivo imaging applications, including:

-

Biodistribution and Pharmacokinetics: Tracking the whole-body distribution and clearance of the dye or dye-conjugated molecules over time.

-

Vascular Imaging: Visualizing blood vessels and assessing vascular permeability.

-

Perfusion and Flow Studies: As a flow-dependent tracer to assess tissue perfusion, particularly in organs like the heart.

-

Cell Tracking: Labeling and tracking the migration and localization of cells in vivo.

-

Mitochondrial Imaging: Due to its cationic nature, Rhodamine 800 can accumulate in mitochondria, enabling the study of mitochondrial membrane potential.

Experimental Protocols

The following are generalized protocols for common applications of Rhodamine 800 in animal models. Researchers should optimize these protocols for their specific experimental needs.

Protocol 1: General Biodistribution Study in Mice

This protocol outlines the steps for a typical biodistribution study to determine the localization of Rhodamine 800 in various organs.

Materials:

-

Rhodamine 800

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Animal model (e.g., BALB/c mice)

-

In vivo imaging system with appropriate NIR filters

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Dye Preparation:

-

Prepare a stock solution of Rhodamine 800 (e.g., 1 mM) in DMSO or ethanol.

-

Further dilute the stock solution in sterile PBS to the desired working concentration (typically 1-100 µM). The final concentration of the organic solvent should be minimized to avoid toxicity.

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

-

Place the anesthetized animal on the imaging stage of the in vivo imaging system. Acquire a baseline whole-body image.

-

-

Dye Administration:

-

Administer the Rhodamine 800 solution via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.

-

-

In Vivo Imaging:

-

Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).

-

Use an appropriate excitation filter (e.g., ~675 nm) and emission filter (e.g., ~720 nm long pass).

-

-

Ex Vivo Organ Imaging:

-

At the final time point, euthanize the animal.

-

Dissect the major organs (liver, kidneys, spleen, lungs, heart, brain, etc.).

-

Arrange the organs in the imaging system and acquire a final fluorescence image to quantify organ-specific accumulation.

-

-

Data Analysis:

-

Use the imaging software to draw regions of interest (ROIs) around the whole body and individual organs.

-

Quantify the fluorescence intensity (e.g., in average radiant efficiency) for each ROI at each time point.

-

Protocol 2: Cardiac Perfusion Imaging in Rats

This protocol is adapted from a study using Rhodamine 800 as a flow-dependent tracer in an isolated rat heart model.

Materials:

-

Rhodamine 800

-

Krebs-Henseleit buffer

-

Animal model (e.g., Wistar rat)

-

Langendorff perfusion system

-

NIR fluorescence imaging setup

Procedure:

-

Heart Isolation:

-

Anesthetize the rat and perform a thoracotomy.

-

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

-

-

Perfusion:

-

Perfuse the heart with Krebs-Henseleit buffer at a constant flow rate.

-

-

Dye Infusion:

-

Introduce Rhodamine 800 into the perfusate at a final concentration of 45 nM.

-

Continue the infusion for a defined period (e.g., 30-60 minutes).

-

-

Fluorescence Imaging:

-

Position a NIR fluorescence imaging system to capture images of the heart's epicardial surface.

-

Use an excitation source around 693 nm and an emission filter above 720 nm.

-

Acquire images dynamically during the dye infusion to observe its distribution.

-

-

Data Analysis:

-

Analyze the fluorescence intensity over time in different regions of the myocardium to assess perfusion.

-

References

Application Notes and Protocols for Labeling Proteins with Rhodamine 800 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 800 is a near-infrared (NIR) fluorescent dye that offers significant advantages for in vivo imaging and other fluorescence-based assays. Its long emission wavelength minimizes background autofluorescence from biological tissues, allowing for deeper tissue penetration and a higher signal-to-noise ratio. The N-hydroxysuccinimide (NHS) ester functional group of Rhodamine 800 provides a straightforward and efficient method for covalently labeling proteins and other biomolecules containing primary amines, such as the lysine residues in antibodies. These application notes provide detailed protocols for labeling proteins with Rhodamine 800 NHS ester, calculating the degree of labeling, and a practical application in in vivo tumor imaging.

Properties of Rhodamine 800

Proper characterization of the fluorescent label is critical for quantitative studies. The key spectral and physical properties of Rhodamine 800 are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~682 nm | [1] |

| Emission Maximum (λem) | ~704 nm | [1] |

| Molecular Weight (of the dye) | ~496 g/mol |

Note: The exact molecular weight of the NHS ester form may vary slightly by manufacturer. It is recommended to use the value provided on the product datasheet.

Experimental Protocols

Protocol 1: Labeling an Antibody with Rhodamine 800 NHS Ester

This protocol describes the labeling of a typical IgG antibody. The procedure can be adapted for other proteins by adjusting the molar excess of the dye.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

-

Rhodamine 800 NHS ester.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.

-

Purification column (e.g., Sephadex G-25 desalting column).

-

Spectrophotometer.

Procedure:

-

Protein Preparation:

-

If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to the Reaction Buffer using dialysis or a desalting column.

-

Adjust the antibody concentration to 2-5 mg/mL with the Reaction Buffer.

-

-

Dye Preparation:

-

Allow the vial of Rhodamine 800 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the Rhodamine 800 NHS ester in DMSO or DMF to a final concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye solution. A 10- to 15-fold molar excess of the dye to the antibody is a good starting point for optimization.[2]

-

Slowly add the calculated volume of the dissolved Rhodamine 800 NHS ester to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

-

The first colored fraction to elute is the labeled antibody. Collect the purified conjugate.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) as described in Protocol 2.

-

Measure the protein concentration using a standard protein assay or by absorbance at 280 nm (corrected for the dye's absorbance).

-

Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

-

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your labeled protein.

Procedure:

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Rhodamine 800 (~682 nm, A_max).

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm. For IRDye 800CW, a similar dye, this is approximately 0.03.[3] This value should be used as an estimate if the exact value for Rhodamine 800 NHS ester is not provided by the manufacturer.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

-

-

-

Calculate the DOL:

-

DOL = A_max / (ε_dye × Protein Concentration (M))

-

ε_dye: Molar extinction coefficient of Rhodamine 800 at its A_max. For similar near-infrared dyes like IRDye 800CW, this is approximately 270,000 M⁻¹cm⁻¹.[3]

-

-

Expected Degree of Labeling:

The DOL can be controlled by varying the molar ratio of dye to protein in the labeling reaction. For most applications, a DOL of 2-4 is optimal for antibodies. Higher DOLs can lead to fluorescence quenching and may affect the biological activity of the protein.

| Molar Ratio (Dye:Protein) | Expected DOL |

| 5:1 | 1 - 2 |

| 10:1 | 2 - 4 |

| 20:1 | 4 - 6 |

These are approximate values and should be optimized for each specific protein.

Application: In Vivo Tumor Imaging with a Rhodamine 800-Labeled Antibody

Near-infrared fluorescently labeled antibodies are powerful tools for non-invasive in vivo imaging of tumors that overexpress specific antigens.

Experimental Workflow for In Vivo Tumor Imaging

References

Application Notes and Protocols for Rhodamine 800 in High-Resolution Tissue Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rhodamine 800 in Tissue Imaging

Rhodamine 800 is a near-infrared (NIR) fluorescent dye that has garnered significant interest in the field of high-resolution tissue imaging. Its spectral properties, including an excitation maximum around 682 nm and an emission maximum around 712 nm in methanol, fall within the NIR window (700-900 nm), a region where biological tissues exhibit reduced light scattering and lower autofluorescence.[] This characteristic allows for deeper tissue penetration and a higher signal-to-noise ratio, making Rhodamine 800 an attractive probe for advanced microscopy techniques such as confocal, two-photon, and super-resolution microscopy.[2]

This document provides detailed application notes and experimental protocols for the use of Rhodamine 800 in various high-resolution tissue imaging modalities. It is intended to guide researchers in leveraging the unique properties of this dye for their specific research needs.

Key Applications

Rhodamine 800 has demonstrated utility in a range of biological imaging applications, primarily centered around its ability to function as a lipophilic cation. This property leads to its accumulation in mitochondria, driven by the mitochondrial membrane potential.[3][4] Consequently, Rhodamine 800 is widely used for:

-

Mitochondrial Staining: Visualizing mitochondrial morphology and distribution in cells and tissues.[3]

-

Mitochondrial Membrane Potential Sensing: Assessing mitochondrial health and function, as the dye's accumulation is dependent on the membrane potential.

-

Cellular and Tissue Energetics Monitoring: Changes in Rhodamine 800 fluorescence can indicate shifts in cellular energy states.

Quantitative Data of Rhodamine 800

The photophysical properties of Rhodamine 800 are crucial for designing and interpreting fluorescence imaging experiments. The following table summarizes key quantitative data for Rhodamine 800 in various environments.

| Property | Value | Solvent/Environment | Reference(s) |

| Absorption Maximum (λex) | ~682 nm | Methanol | |

| ~690 nm | Rat Mitochondria | ||

| Emission Maximum (λem) | ~712 nm | Methanol | |

| ~720 nm | Rat Mitochondria | ||

| Quantum Yield (Φf) | 0.25 | Ethanol | |

| 0.038 (3.8%) | PBS | ||

| Fluorescence Lifetime (τ) | 0.68 ns | PBS | |

| 1.90 ns (mean) | Plasma | ||

| 1.80 ns (mean) | Albumin | ||

| 1.93 ns | Ethanol | ||

| Molar Absorptivity (ε) | 113,302 M⁻¹cm⁻¹ at 682 nm | Ethanol | |

| Photostability | Generally high for rhodamine dyes | Various |

Experimental Protocols

General Staining Protocol for Fixed Tissues (Confocal Microscopy)

This protocol provides a general guideline for staining fixed tissue sections with Rhodamine 800 for confocal microscopy. Optimization of concentrations and incubation times may be necessary depending on the tissue type and thickness.

Materials:

-

Rhodamine 800 stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Triton X-100)

-

Antifade mounting medium

Procedure:

-

Fixation: Fix the tissue sample in 4% paraformaldehyde for the appropriate duration (typically 15-30 minutes for sections, longer for whole mounts).

-

Washing: Wash the sample three times with PBS for 5 minutes each.

-

Permeabilization: For intracellular targets, permeabilize the tissue with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Washing: Wash the sample three times with PBS for 5 minutes each.

-

Blocking (Optional but Recommended): Incubate the sample in blocking buffer for 30-60 minutes to reduce non-specific binding.

-

Staining: Dilute the Rhodamine 800 stock solution in PBS or blocking buffer to a final working concentration of 1-10 µM. Incubate the sample in the staining solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the sample three to five times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound dye.

-

Mounting: Mount the stained tissue on a microscope slide using an antifade mounting medium.

-

Imaging: Image the sample using a confocal microscope with appropriate laser excitation (e.g., 633 nm or 647 nm laser line) and emission filter settings (e.g., 660-750 nm).

dot

Protocol for Deep Tissue Imaging (Two-Photon Microscopy)

Two-photon microscopy is advantageous for imaging deep within scattering tissues. This protocol is adapted from methodologies for in vivo imaging with rhodamine-based dyes and can be optimized for Rhodamine 800.

Materials:

-

Rhodamine 800

-

Artificial cerebrospinal fluid (ACSF) or appropriate physiological buffer

-

Two-photon microscope with a tunable Ti:Sapphire laser

Procedure for in vivo Imaging (e.g., exposed cortex):

-

Animal Preparation: Prepare the animal for in vivo imaging, which may include anesthesia and craniotomy to expose the tissue of interest.

-

Dye Preparation: Prepare a working solution of Rhodamine 800 in ACSF at a concentration of 10-100 µM.

-

Dye Application: Topically apply the Rhodamine 800 solution to the exposed tissue surface for 30-60 minutes. For deeper structures, microinjection may be necessary.

-

Washing: Gently wash the tissue surface with fresh ACSF to remove excess dye.

-

Imaging:

-

Place the animal under the two-photon microscope.

-

Tune the laser to an appropriate two-photon excitation wavelength for Rhodamine 800 (typically in the range of 800-850 nm).

-

Acquire images using a suitable emission filter (e.g., 680-750 nm).

-

Optimize laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

-

dot

Protocol for Super-Resolution Imaging (STED Microscopy)

Stimulated Emission Depletion (STED) microscopy can achieve sub-diffraction resolution. Rhodamine derivatives are well-suited for STED imaging. This protocol provides a general framework for using Rhodamine 800 in STED microscopy.

Materials:

-

Rhodamine 800 conjugated to a targeting moiety (e.g., antibody, phalloidin) or used as a direct stain.

-

Sample preparation reagents as per the specific application (e.g., for immunofluorescence).

-

STED microscope with appropriate excitation and depletion lasers.

Procedure:

-

Sample Preparation: Prepare the sample (e.g., fixed cells or tissue sections) as you would for standard fluorescence microscopy, ensuring optimal structural preservation. For immunofluorescence, use secondary antibodies conjugated to Rhodamine 800.

-

Staining: Follow a standard staining protocol, optimizing for high labeling density, which is crucial for good STED imaging.

-

Mounting: Mount the sample in a mounting medium with a refractive index optimized for the objective lens and STED microscopy (e.g., TDE-based media).

-

Imaging:

-

Use an excitation laser appropriate for Rhodamine 800 (e.g., ~640 nm).

-

Employ a STED laser with a wavelength at the red edge of the Rhodamine 800 emission spectrum (e.g., 750-800 nm).

-

Carefully align the excitation and STED laser foci.

-

Optimize the STED laser power to achieve the desired resolution enhancement without excessive photobleaching.

-

Acquire images using a sensitive detector and appropriate emission filters.

-

dot

Signaling Pathway Visualization: Mitochondrial Membrane Potential

Rhodamine 800 acts as a Nernstian dye, accumulating in the mitochondrial matrix in response to the negative mitochondrial membrane potential (ΔΨm). A higher ΔΨm leads to greater dye accumulation and, consequently, fluorescence quenching. Conversely, a decrease in ΔΨm, often associated with cellular stress or apoptosis, results in the release of the dye from the mitochondria and an increase in fluorescence in the cytoplasm.

dot

Tissue Clearing Considerations

For imaging large, intact tissue volumes, tissue clearing techniques are often employed to reduce light scattering. The compatibility of Rhodamine 800 with various clearing methods should be considered.

-

Aqueous-based methods (e.g., CUBIC, Scale, SeeDB): These methods are generally milder and more likely to preserve the fluorescence of organic dyes like Rhodamine 800.

-

Solvent-based methods (e.g., BABB, 3DISCO): These methods can be harsh and may quench the fluorescence of some dyes. It is crucial to test the compatibility of Rhodamine 800 with the specific solvent-based protocol.

-

Hydrogel-based methods (e.g., CLARITY): These methods embed the tissue in a hydrogel, which can help preserve both structure and fluorescence. Rhodamine 800 staining can be performed before or after the clearing process, though labeling after clearing may be more effective for uniform staining.

It is recommended to perform pilot experiments to assess the retention of Rhodamine 800 fluorescence with the chosen clearing protocol.

Conclusion

Rhodamine 800 is a valuable tool for high-resolution tissue imaging, particularly for applications involving the visualization and functional assessment of mitochondria. Its near-infrared spectral properties make it well-suited for deep tissue imaging with reduced background interference. By following and optimizing the protocols outlined in this document, researchers can effectively utilize Rhodamine 800 in confocal, two-photon, and super-resolution microscopy to gain deeper insights into cellular and tissue biology.

References

- 2. A general method to optimize and functionalize red-shifted rhodamine dyes | Springer Nature Experiments [experiments.springernature.com]

- 3. Rhodamine 800 as a probe of energization of cells and tissues in the near-infrared region: a study with isolated rat liver mitochondria and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of a mitochondrial membrane potential-sensitive dye, rhodamine 800, with rat mitochondria, cells, and perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Rhodamine 800 in Multiplex Fluorescent Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Rhodamine 800 in combination with other fluorescent probes for multiplex cellular imaging and analysis. Detailed protocols for co-staining, mitochondrial function analysis, and Förster Resonance Energy Transfer (FRET) are provided, along with key spectral data and troubleshooting tips.

Introduction to Rhodamine 800

Rhodamine 800 is a fluorescent dye that belongs to the rhodamine family. It is characterized by its excitation and emission in the near-infrared (NIR) region of the spectrum, which offers several advantages for cellular imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.[1][2][3] Its primary applications include flow cytometry and fluorescence microscopy, particularly for staining mitochondria.[4]

Spectral Properties and Compatibility

Successful multiplex imaging relies on the selection of fluorophores with minimal spectral overlap. Rhodamine 800's spectral characteristics make it a suitable partner for a variety of other fluorescent probes.

Table 1: Spectral Properties of Rhodamine 800 and Commonly Co-Stained Probes

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Rhodamine 800 | 682[5] | 704 | 0.25 (in ethanol) | 113,000 (in ethanol) |

| Hoechst 33342 | 350 | 461 | ~0.42 | 42,000 |

| Alexa Fluor 488 | 495 | 519 | 0.92 | 73,000 |

| Green Fluorescent Protein (GFP) | 488 | 509 | 0.60 | 56,000 |

| JC-1 (Monomer) | 514 | 529 | - | - |

| JC-1 (J-aggregate) | 585 | 590 | - | - |

| Rhod-2 (Ca²⁺-bound) | 552 | 576 | - | - |

Quantum yield and molar extinction coefficient values can vary depending on the solvent and local environment.

Application: Co-staining of Nuclei and Mitochondria

This protocol describes the simultaneous staining of cellular nuclei and mitochondria using Hoechst 33342 and Rhodamine 800, respectively. This combination allows for the visualization of cell number, nuclear morphology, and mitochondrial localization and health.

Experimental Protocol: Live-Cell Staining with Hoechst 33342 and Rhodamine 800

Materials:

-

Live cells cultured on a suitable imaging dish or slide

-

Hoechst 33342 stock solution (e.g., 10 mg/mL in water)

-

Rhodamine 800 stock solution (e.g., 1 mM in DMSO)

-

Pre-warmed complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 50-70%) in a live-cell imaging compatible vessel.

-

Staining Solution Preparation:

-

Prepare a working solution of Hoechst 33342 by diluting the stock solution to a final concentration of 1 µg/mL in pre-warmed complete culture medium.

-

Prepare a working solution of Rhodamine 800 by diluting the stock solution to a final concentration of 1-20 µM in the same Hoechst-containing medium. The optimal concentration should be determined empirically for your cell type.

-

-

Staining:

-

Remove the existing culture medium from the cells.

-

Add the combined Hoechst 33342 and Rhodamine 800 staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Carefully remove the staining solution.

-

Wash the cells twice with pre-warmed PBS.

-

-

Imaging:

-

Add fresh, pre-warmed complete culture medium to the cells.

-

Image the cells immediately on a fluorescence microscope equipped with appropriate filter sets for Hoechst 33342 (e.g., Ex: 350 nm, Em: 461 nm) and Rhodamine 800 (e.g., Ex: 680 nm, Em: 710 nm).

-

Diagram 1: Experimental Workflow for Co-staining

Caption: Workflow for simultaneous nuclear and mitochondrial staining.

Application: Monitoring Mitochondrial Health

Rhodamine 800 can be used to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and cellular apoptosis. While Rhodamine 800 itself is sensitive to ΔΨm, it is often used in conjunction with ratiometric dyes like JC-1 for more robust quantification. However, a protocol using Rhodamine 800 as a qualitative indicator of energized mitochondria is presented below.

Experimental Protocol: Assessing Mitochondrial Membrane Potential with Rhodamine 800

Materials:

-

Live cells cultured on an imaging dish

-

Rhodamine 800 stock solution (1 mM in DMSO)

-

Complete cell culture medium

-

FCCP or CCCP (protonophores to depolarize mitochondria, for control)

Procedure:

-

Cell Preparation: Culture cells as described previously. Prepare a parallel set of cells to be treated with a mitochondrial uncoupler as a negative control.

-

Uncoupler Treatment (Control): Treat the control cells with 5-50 µM FCCP or CCCP for 15-30 minutes prior to staining to dissipate the mitochondrial membrane potential.

-

Staining:

-

Prepare a 1-10 µM Rhodamine 800 working solution in pre-warmed medium.

-

Incubate both control and experimental cells with the Rhodamine 800 solution for 15-30 minutes at 37°C.

-

-

Washing and Imaging:

-

Wash the cells twice with warm PBS.

-

Image the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright mitochondrial staining, while the staining in uncoupler-treated cells will be significantly diminished.

-

Application: Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique to study molecular interactions. Rhodamine 800, with its long-wavelength emission, can serve as an excellent FRET acceptor when paired with a suitable donor, such as a green fluorescent protein (GFP) or a blue-emitting dye. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler".

Conceptual FRET Application: Monitoring Protein-Protein Interactions

This conceptual protocol outlines how to use Rhodamine 800 as a FRET acceptor to study the interaction between a GFP-tagged protein of interest (Protein A-GFP) and a second protein (Protein B) labeled with Rhodamine 800.

Diagram 2: FRET Signaling Pathway

References

- 1. Fluorescence Properties of Rhodamine 800 in Whole Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhodamine 800 as a near-infrared fluorescent deposition flow tracer in rodent hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spectrum [Rhodamine 800] | AAT Bioquest [aatbio.com]

Troubleshooting & Optimization

how to reduce Rhodamine 800 photobleaching during imaging

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize Rhodamine 800 photobleaching during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen?

A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] When a fluorophore like Rhodamine 800 absorbs light, it enters a high-energy excited state. While it typically releases this energy as fluorescence, it can instead transition to a highly reactive, long-lived "triplet state".[3] This triplet state molecule can interact with molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[4][5] These highly reactive molecules can then chemically attack and destroy the fluorophore, rendering it permanently non-fluorescent.

Q2: Is Rhodamine 800 particularly prone to photobleaching?

A2: Rhodamine-based dyes are generally considered to have good photostability, superior to many coumarin or pyrene dyes, due in part to a low probability of entering the reactive triplet state. However, all organic dyes are susceptible to photobleaching, especially under the high-intensity laser illumination used in confocal and super-resolution microscopy. At very high light intensities, the probability of photobleaching in rhodamines increases significantly, a phenomenon known as two-step photolysis where the excited dye absorbs another photon.

Q3: How do antifade reagents work?

A3: Antifade reagents are chemical compounds added to the imaging medium to protect fluorophores from photobleaching. The primary mechanism for many of these agents is the scavenging and neutralization of the damaging reactive oxygen species (ROS) produced during fluorescence excitation. By removing ROS from the environment, they reduce the likelihood of a chemical reaction that would destroy the fluorophore. Popular antifade agents include Trolox, n-propyl gallate (NPG), and 1,4-diazabicyclo-octane (DABCO).

Q4: What is an Oxygen Scavenging System (OSS) and when should I use one?

A4: An Oxygen Scavenging System (OSS) is a combination of enzymes added to the imaging buffer to actively remove dissolved molecular oxygen. Since oxygen is a key ingredient in the most common photobleaching pathway, removing it significantly enhances dye stability. The most widely used OSS is the glucose oxidase and catalase (GODCAT) system. These systems are especially critical for demanding applications like single-molecule imaging or long-term time-lapse experiments where photostability is paramount.

Troubleshooting Guide

Issue: Rapid loss of Rhodamine 800 fluorescence signal during imaging.

This is a classic sign of photobleaching. The solution involves a multi-step approach to optimize both the chemical environment of the dye and the physical imaging parameters.

Step 1: Optimize Imaging Parameters (The Easiest Fix)

The most direct cause of photobleaching is "too much light". Before altering your sample preparation, always optimize your microscope settings.

-

Reduce Laser Power: Use the lowest excitation intensity that provides a sufficient signal-to-noise ratio.

-

Use Neutral Density Filters: These filters reduce illumination intensity without changing its spectral properties.

-

Minimize Exposure Time: Use the shortest possible camera exposure or pixel dwell time that yields a clear image.

-

Reduce Frequency of Acquisition: For time-lapse experiments, increase the interval between image captures to the longest duration that still resolves the biological process of interest.

Step 2: Enhance the Chemical Environment

If optimizing imaging parameters is insufficient, the next step is to modify your imaging buffer to include protective agents.

-

Add an Antifade Reagent: For live-cell imaging, add a cell-permeable antioxidant like Trolox to your medium. For fixed samples, use a mounting medium containing an antifade agent like n-propyl gallate (NPG) or DABCO.

-

Implement an Oxygen Scavenging System (OSS): For maximum protection, especially in fixed cells or in vitro assays, use an OSS like the GODCAT system to remove dissolved oxygen. Note that this can induce hypoxia in live cells.

Step 3: Consider Alternative Fluorophores

If photobleaching of Rhodamine 800 remains a limiting factor, consider switching to a more photostable dye in a similar spectral range. While rhodamines are generally robust, specific conjugates or local environments can affect stability. Dyes from other families, such as certain cyanine or Alexa Fluor dyes, may offer enhanced performance under your specific conditions.

Data Presentation

Table 1: Qualitative Comparison of Common Antifade Reagents

| Antifade Agent | Relative Effectiveness | Primary Mechanism | Suitability for Live Cells | Notes |

| p-Phenylenediamine (PPD) | Very High | ROS Scavenger | No | Toxic; can react with and damage cyanine dyes. |

| n-Propyl Gallate (NPG) | High | ROS Scavenger | Yes | Can be difficult to dissolve; may have biological effects (e.g., anti-apoptotic). |

| DABCO | Moderate | ROS Scavenger | Yes | Less effective than PPD but also less toxic. |

| Trolox | Moderate to High | ROS Scavenger; Triplet State Quencher | Yes | Cell-permeable Vitamin E analog; very popular for live-cell imaging. |

Table 2: Comparison of Oxygen Scavenging Systems (OSS)

| System Name | Components | Byproduct | Key Advantage |

| GODCAT / GOX | Glucose Oxidase, Catalase, Glucose | Gluconic Acid | Most commonly used and well-characterized system. |

| PCD/PCA | Protocatechuate-3,4-dioxygenase, Protocatechuic Acid | None specified | Can achieve lower dissolved oxygen levels than GODCAT. |

| BOD | Bilirubin Oxidase | Water | Minimal impact on pH or sample mechanical properties. |

Experimental Protocols

Protocol: Preparation of Antifade Imaging Buffer with Oxygen Scavenging System

This protocol describes how to prepare an imaging buffer for fixed cells or in vitro assays, designed to maximally reduce photobleaching.

Materials:

-

Biological buffer (e.g., PBS or TRIS, pH 7.4)

-

Glycerol (ACS grade, 99-100% purity)

-

n-Propyl gallate (NPG) (Sigma P3130)

-

Dimethyl sulfoxide (DMSO)

-

Glucose Oxidase from Aspergillus niger

-

Catalase from bovine liver

-

D-glucose

Procedure:

-

Prepare NPG Stock Solution (20% w/v):

-

Dissolve 2g of n-propyl gallate in 10mL of DMSO.

-

NPG does not dissolve well in aqueous solutions, so a solvent like DMSO is required for the stock. Store this stock solution protected from light.

-

-

Prepare Antifade Mounting Medium Base:

-

In a 50mL conical tube, combine 9mL of glycerol with 1mL of 10x PBS. Mix thoroughly by vortexing.

-

Slowly add 100µL of the 20% NPG stock solution dropwise to the glycerol/PBS mixture while stirring rapidly. This creates a 90% glycerol mounting medium with 0.2% NPG.

-

-

Prepare Oxygen Scavenging System (OSS) Stock Solutions:

-

Glucose Oxidase: Prepare a stock of 10 mg/mL in buffer.

-

Catalase: Prepare a stock of 10 mg/mL in buffer.

-

Glucose: Prepare a 20% (w/v) stock in buffer.

-

-

Assemble the Final Imaging Buffer (Prepare Fresh Daily):

-

For a final volume of 1mL of imaging buffer (use the Antifade Mounting Medium Base from Step 2):

-

Add Glucose Oxidase to a final concentration of ~0.5 mg/mL.

-

Add Catalase to a final concentration of ~0.1 mg/mL.

-

Add the 20% Glucose stock to achieve a final concentration of 1-2% glucose.

-

Mix gently by inversion. The buffer is now ready for use in mounting your specimen.

-

Visualizations

Mechanism of Photobleaching

Caption: A diagram illustrating the key steps leading to fluorophore photobleaching.

Troubleshooting Workflow for Photobleaching